
1-Tert-butyl 2-methyl 2-(2-(benzylamino)ethyl)azetidine-1,2-dicarboxylate
描述
1-Tert-butyl 2-methyl 2-(2-(benzylamino)ethyl)azetidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C19H28N2O4 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.20490738 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 1-Tert-butyl 2-methyl 2-(2-(benzylamino)ethyl)azetidine-1,2-dicarboxylate is the voltage-gated sodium channels and the collapse response mediator protein 2 (CRMP2) . These targets play a crucial role in the transmission of electrical signals in the nervous system and in neuronal growth, respectively .
Mode of Action
This compound selectively enhances the slow inactivation of voltage-gated sodium channels Additionally, it regulates the activity of CRMP2 , a protein involved in the growth and guidance of neurons.
Biochemical Pathways
neuronal signaling pathways . By modulating the activity of voltage-gated sodium channels and CRMP2, it could influence the propagation of electrical signals along neurons and the growth and development of these cells .
Result of Action
The modulation of voltage-gated sodium channels and CRMP2 by this compound could lead to changes in neuronal excitability and development . This could potentially have therapeutic implications in conditions related to neuronal signaling and growth.
生化分析
Biochemical Properties
1-Tert-butyl 2-methyl 2-(2-(benzylamino)ethyl)azetidine-1,2-dicarboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. This compound has been shown to selectively enhance the slow inactivation of voltage-gated sodium channels, which are crucial for the propagation of action potentials in neurons . Additionally, it interacts with the collapse response mediator protein 2 (CRMP2), a protein involved in neuronal development and axonal growth . The interaction with CRMP2 is believed to regulate its activity, thereby influencing neuronal signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound modulates cell signaling pathways by enhancing the slow inactivation of voltage-gated sodium channels . This modulation can lead to altered neuronal excitability and changes in synaptic transmission. Furthermore, the interaction with CRMP2 affects axonal growth and guidance, which are critical for proper neuronal network formation . The compound’s influence on gene expression and cellular metabolism is also noteworthy, as it can lead to changes in the expression of genes involved in neuronal development and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to voltage-gated sodium channels, enhancing their slow inactivation and thereby modulating neuronal excitability . Additionally, it interacts with CRMP2, regulating its activity and influencing axonal growth . These interactions are crucial for the compound’s ability to modulate neuronal signaling pathways and cellular processes. Changes in gene expression resulting from these interactions further contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in neuronal excitability and axonal growth, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates neuronal excitability and axonal growth without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including neurotoxicity and disruptions in normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm.
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its biochemical activity. The compound interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites, thereby influencing the compound’s overall biochemical effects. Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is essential for its biochemical activity. Studies have shown that the compound is efficiently transported and distributed within neuronal cells, where it exerts its effects on voltage-gated sodium channels and CRMP2 .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and membrane compartments of neuronal cells . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, where it interacts with its target biomolecules. The localization of the compound within these compartments is essential for its ability to modulate neuronal signaling pathways and cellular processes.
属性
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-[2-(benzylamino)ethyl]azetidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-18(2,3)25-17(23)21-13-11-19(21,16(22)24-4)10-12-20-14-15-8-6-5-7-9-15/h5-9,20H,10-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKMFIMFGUOZOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1(CCNCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301111730 | |
| Record name | 1,2-Azetidinedicarboxylic acid, 2-[2-[(phenylmethyl)amino]ethyl]-, 1-(1,1-dimethylethyl) 2-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301111730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431697-79-8 | |
| Record name | 1,2-Azetidinedicarboxylic acid, 2-[2-[(phenylmethyl)amino]ethyl]-, 1-(1,1-dimethylethyl) 2-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Azetidinedicarboxylic acid, 2-[2-[(phenylmethyl)amino]ethyl]-, 1-(1,1-dimethylethyl) 2-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301111730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


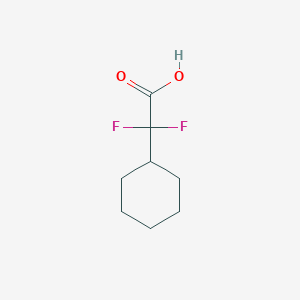
![{13-[bis(4-methylphenyl)phosphanyl]-6,7,8,8a,9,14b-hexahydro-5H-,14-dioxapentaphen-1-yl}bis(4-methylphenyl)phosphane](/img/structure/B3102996.png)
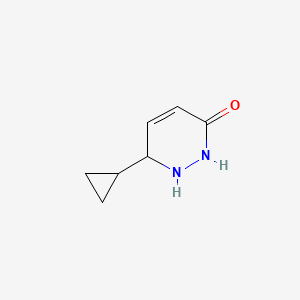
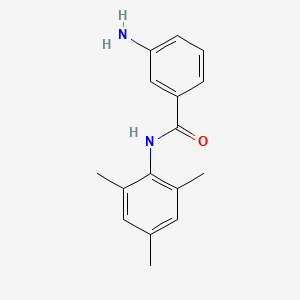
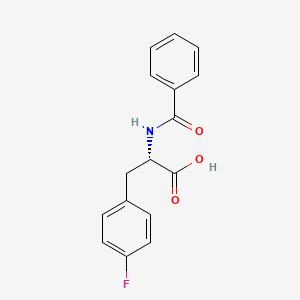

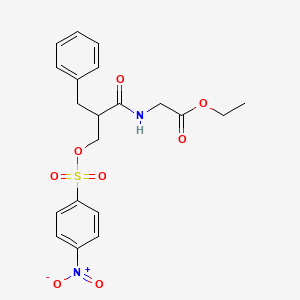
![N-propyl-3-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)iMidazo[1,2-b]pyridazin-6-aMine](/img/structure/B3103056.png)
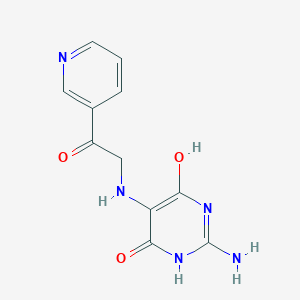
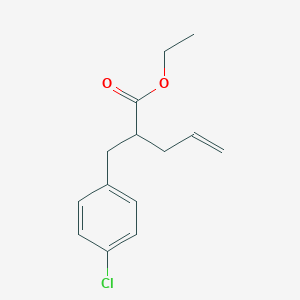
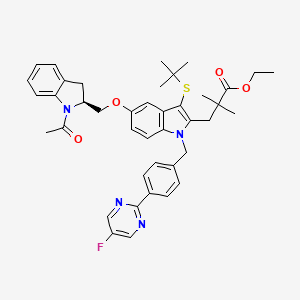
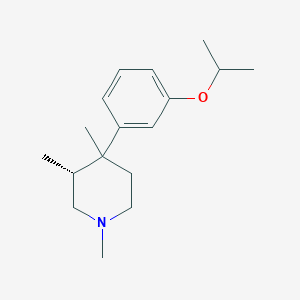
![3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridin-6-amine](/img/structure/B3103082.png)
![{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride](/img/structure/B3103085.png)
